molecular formula C16H18FN3OS B2394152 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide CAS No. 361168-79-8

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide

Cat. No.: B2394152
CAS No.: 361168-79-8
M. Wt: 319.4
InChI Key: VCGDOZJNAMCCQO-UHFFFAOYSA-N
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Description

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a tert-butyl group at the 2-position and a 3-fluorobenzamide moiety at the 3-position. This compound belongs to a broader class of thieno-pyrazole derivatives, which are of interest in medicinal and agrochemical research due to their structural diversity and tunable physicochemical properties.

Properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3OS/c1-16(2,3)20-14(12-8-22-9-13(12)19-20)18-15(21)10-5-4-6-11(17)7-10/h4-7H,8-9H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGDOZJNAMCCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a hydrazine derivative under acidic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base like sodium hydride.

    Coupling with 3-Fluorobenzoyl Chloride: The final step involves the coupling of the thieno[3,4-c]pyrazole intermediate with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and possible biological activities.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers study its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.

    Material Science: The compound’s unique properties make it a candidate for the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The tert-butyl group in the target compound may improve metabolic stability compared to smaller substituents like methyl or chlorophenyl.
  • The trifluoromethyl group in the compound introduces strong electron-withdrawing effects, which could enhance reactivity or target affinity.
  • Halogen Substitutions : The 2-iodo substituent in ’s compound may facilitate halogen bonding in biological systems, a feature absent in the fluorine-substituted analogues.

Biological Activity

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide is a derivative of thienopyrazole that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core with a tert-butyl substituent and a fluorobenzamide functional group. Its molecular formula is C15H18FN3S, with a molecular weight of approximately 293.39 g/mol. The unique structure contributes to its diverse chemical properties and biological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thienopyrazole Core : The initial step usually involves the reaction of appropriate thiophene derivatives with hydrazine to form the thienopyrazole structure.
  • Substitution Reactions : The introduction of the tert-butyl group and the fluorobenzamide moiety can be achieved through electrophilic aromatic substitution or nucleophilic acyl substitution.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens:

  • Bacterial Inhibition : It has shown effectiveness against Escherichia coli and Candida albicans, with inhibition zones indicating its potential as an antibacterial agent .
  • Mechanism : The compound may inhibit specific enzymes involved in cell proliferation, affecting microbial growth .

Anticancer Activity

In vitro studies have demonstrated that this compound can influence cancer cell lines by modulating key signaling pathways:

  • MAP Kinase Pathway : Interaction studies suggest that it may inhibit serine/threonine kinases within the MAP kinase signaling pathway, which is crucial for cell growth and differentiation .
  • Cytokine Modulation : The compound's ability to inhibit inflammatory cytokines suggests potential applications in treating inflammatory diseases and cancers .

Case Studies

Several studies have explored the biological activity of thienopyrazole derivatives similar to this compound:

  • Antimicrobial Screening : A study evaluated a series of thienopyrazole derivatives for their antimicrobial activity against various bacterial strains. Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of similar compounds in macrophage models. Results indicated a significant reduction in pro-inflammatory cytokines upon treatment with these derivatives .

Summary Table of Biological Activities

Activity TypePathogen/Cell TypeMechanismReference
AntibacterialEscherichia coliEnzyme inhibition
AntifungalCandida albicansGrowth inhibition
AnticancerCancer cell linesMAPK pathway modulation
Anti-inflammatoryMacrophagesCytokine modulation

Q & A

Q. What are the recommended synthetic routes for N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the thieno[3,4-c]pyrazole core via cyclization reactions using substituted hydrazines and thiophene derivatives.
  • Step 2: Introduction of the tert-butyl group through alkylation or substitution reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Step 3: Coupling the fluorobenzamide moiety via amide bond formation, often using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Optimization Strategies:

ParameterRecommendationEvidence
SolventAnhydrous DMF or dichloromethane
Temperature0–5°C for amide coupling; reflux for cyclization
CatalystsTriethylamine for acid scavenging
PurificationColumn chromatography (silica gel) or recrystallization

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral signatures should researchers prioritize?

  • 1H/13C NMR:
    • Thieno[3,4-c]pyrazole protons appear as distinct multiplets at δ 6.8–7.2 ppm .
    • Tert-butyl group: Singlet at ~1.3 ppm (9H) .
    • Fluorobenzamide: Aromatic protons near δ 7.4–8.1 ppm; 19F NMR signal at ~-110 ppm .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion [M+H]+ and isotopic patterns .
  • IR Spectroscopy: Amide C=O stretch at ~1650–1680 cm⁻¹; C-F stretch at ~1220 cm⁻¹ .

Q. What computational methods are suitable for predicting the physicochemical properties and binding affinity of this compound?

  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS .
  • Density Functional Theory (DFT): Calculate electrostatic potential surfaces to predict reactive sites .
  • QSAR Models: Corrogate substituent effects (e.g., tert-butyl vs. methyl groups) on logP and solubility .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate degradation pathways under varying pH and temperature conditions?

  • Experimental Design:
    • Incubate the compound in buffers (pH 1–10) at 25°C and 40°C for 1–4 weeks .
    • Monitor degradation via HPLC-UV at 254 nm; identify byproducts using LC-MS .
  • Key Degradation Pathways:
    • Hydrolysis of the amide bond under acidic/basic conditions .
    • Oxidation of the thiophene ring at elevated temperatures .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the tert-butyl and 3-fluorobenzamide groups in modulating biological activity?

  • Methodology:
    • Synthesize analogs with substituent variations (e.g., replace tert-butyl with isopropyl or phenyl) .
    • Test in bioassays (e.g., kinase inhibition or antimicrobial activity) and compare IC50 values .
  • Key Observations:
    • The tert-butyl group enhances metabolic stability but may reduce solubility .
    • Fluorine at the benzamide position improves target binding via electrostatic interactions .

Q. What strategies are recommended for resolving discrepancies in biological assay data (e.g., conflicting IC50 values) observed across different research groups?

  • Troubleshooting Checklist:

    FactorActionEvidence
    PurityVerify via HPLC (>95%)
    Solvent EffectsUse consistent DMSO concentrations
    Cell Line VariabilityValidate across multiple lines (e.g., HEK293 vs. HeLa)
    Assay ConditionsStandardize ATP concentrations in kinase assays

Q. What advanced crystallization techniques are suitable for obtaining high-quality X-ray diffraction data for this compound?

  • Methods:
    • Slow evaporation in mixed solvents (e.g., chloroform/methanol) .
    • Use SHELXT for structure solution and Olex2 for refinement .
  • Challenges:
    • Flexible tert-butyl group may lead to disorder; address via low-temperature (100K) data collection .

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